
r-Omeprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
r-Omeprazole: is the R-enantiomer of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . Omeprazole was first approved by the FDA in 1989 and has since become a widely used medication due to its effectiveness and safety profile .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of r-Omeprazole typically involves the asymmetric oxidation of omeprazole sulfide. One method utilizes soybean pod peroxidase as a catalyst in water-in-oil microemulsions, achieving high enantioselectivity and yield . The reaction conditions include an initial concentration of soybean pod peroxidase of 3200 U/ml, a concentration of hydrogen peroxide of 22.44 mM, and a reaction temperature of 49.68°C .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral chromatography to separate the R- and S-enantiomers of omeprazole. This method ensures high purity and yield of the desired enantiomer. Additionally, the production process may include steps to stabilize the compound and enhance its bioavailability .
化学反应分析
Types of Reactions: r-Omeprazole undergoes various chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of omeprazole sulfide to this compound using peroxidase enzymes.
Hydroxylation: this compound can be hydroxylated to form 5-hydroxyomeprazole, a reaction mediated by the enzyme CYP2C19.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents.
Hydroxylation: The enzyme CYP2C19 is the primary catalyst for this reaction.
Major Products:
Oxidation: The major product is this compound.
Hydroxylation: The major product is 5-hydroxyomeprazole.
科学研究应用
Clinical Applications
1. Gastroesophageal Reflux Disease (GERD)
r-Omeprazole is effective in treating GERD, a condition where stomach acid frequently flows back into the esophagus, causing symptoms like heartburn. A study indicated that high-dose omeprazole therapy significantly improved symptom relief in GERD patients, demonstrating an 80% sensitivity and 57.1% specificity in diagnosing the condition through the omeprazole test .
2. Peptic Ulcer Disease (PUD)
The compound is widely used for managing peptic ulcers, including duodenal and gastric ulcers. A recent observational study showed that patients treated with this compound reported significant reductions in ulcer symptoms, with patient satisfaction scores improving markedly over a four-week treatment period .
3. Helicobacter pylori Eradication
this compound is part of combination therapies aimed at eradicating Helicobacter pylori infections, which are linked to peptic ulcer disease. The effectiveness of this compound in these regimens has been well-documented, showing reduced recurrence rates of ulcers when used alongside antibiotics .
4. Zollinger-Ellison Syndrome
This rare condition involves excessive gastric acid production due to tumors in the pancreas or duodenum. This compound is indicated for managing this hypersecretion condition, providing symptom relief and preventing complications associated with high acid levels .
Table 1: Summary of Clinical Applications of this compound
Case Studies
Case Study 1: Effectiveness in GERD Management
In a randomized controlled trial involving 43 patients with GERD symptoms, those treated with this compound demonstrated significant improvement compared to placebo. The study highlighted a reduction in symptom severity and frequency, reinforcing the drug's role as an effective therapeutic option for GERD .
Case Study 2: Patient Satisfaction in Peptic Ulcer Treatment
A study conducted across multiple sites in India assessed patient-reported outcomes following four weeks of this compound therapy for peptic ulcer disease. Results indicated a marked decrease in symptom severity (from a baseline score of 41.32 to 8.93) and high satisfaction rates among participants .
作用机制
r-Omeprazole exerts its effects by selectively and irreversibly inhibiting the hydrogen-potassium ATPase enzyme (proton pump) located on the secretory surface of gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion . The molecular target of this compound is the H+/K±ATPase enzyme, and the pathway involved includes the binding of the drug to the enzyme, resulting in its inactivation .
相似化合物的比较
Esomeprazole: The S-enantiomer of omeprazole, which is metabolized more slowly and has a higher bioavailability compared to r-Omeprazole.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A proton pump inhibitor with a longer duration of action and different metabolic pathways.
Rabeprazole: A proton pump inhibitor with a faster onset of action and different metabolic profile.
Uniqueness of this compound: this compound is unique in its enantioselective synthesis and its specific inhibition of the proton pump. Compared to esomeprazole, this compound has a different metabolic profile and may offer distinct therapeutic advantages in certain patient populations .
生物活性
r-Omeprazole, a chiral form of the well-known proton pump inhibitor (PPI) omeprazole, has garnered attention for its unique biological activities and pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, effects on gastric acid secretion, and potential therapeutic applications.
This compound functions primarily as an inhibitor of the H+/K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this proton pump, this compound effectively reduces gastric acid production, leading to increased gastric pH levels.
- Inhibition of Acid Secretion : The onset of action typically occurs within one hour post-administration, with maximum efficacy reached around two hours later. Continuous dosing enhances its antisecretory effect, plateauing after several days .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:
- Absorption : Peak plasma concentrations are achieved within 0.5 to 3.5 hours after oral administration.
- Bioavailability : The absolute bioavailability is approximately 30-40%, primarily due to first-pass metabolism in the liver .
- Metabolism : this compound is metabolized predominantly by the cytochrome P450 system, particularly CYP2C19 and CYP3A4, resulting in several metabolites including hydroxyomeprazole and omeprazole sulfone .
Impact on Gastrin Levels
Studies indicate that this compound administration leads to increased serum gastrin levels during the initial weeks of treatment. This increase correlates with the inhibition of gastric acid secretion but stabilizes with continued use. Notably, elevated gastrin can cause enterochromaffin-like (ECL) cell hyperplasia; however, long-term studies have not conclusively linked this to malignancy .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis:
- In Vitro Studies : A comparative study showed that the minimal inhibitory concentration (MIC) for this compound against H. pylori was higher than that for esomeprazole, indicating varying efficacy between these compounds .
Treatment of Esophageal Ulcerations
In clinical settings, this compound has been utilized effectively in managing intractable esophageal ulcerations post-sclerotherapy. A case study highlighted significant healing outcomes in patients treated with this compound, underscoring its therapeutic potential beyond acid suppression .
Long-Term Safety Profile
Longitudinal studies involving over 3000 patients have assessed the long-term safety profile of this compound. While ECL cell hyperplasia was noted, no cases of malignancy were reported within the study duration, suggesting a favorable safety profile for chronic use .
Summary Table: Key Biological Activities of this compound
Parameter | Description |
---|---|
Mechanism of Action | Inhibits H+/K+-ATPase in gastric parietal cells |
Onset of Action | Within 1 hour |
Peak Concentration | 0.5 - 3.5 hours post-administration |
Bioavailability | 30 - 40% |
Main Metabolizing Enzymes | CYP2C19, CYP3A4 |
Antimicrobial Activity | Effective against H. pylori (higher MIC than esomeprazole) |
Clinical Use | Effective in treating esophageal ulcerations |
属性
InChI |
InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAJOLFRLWQQQL-GJFSDDNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161796-77-6 |
Source
|
Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。